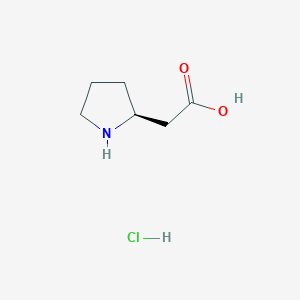

(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2S)-pyrrolidin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDACVOAOJQTPR-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375822 | |

| Record name | [(2S)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53912-85-9 | |

| Record name | [(2S)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(2-Pyrrolidinyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride. This chiral molecule, a derivative of the amino acid proline, serves as a valuable building block in organic synthesis and holds significance in the study of natural product biosynthesis and neurological research.

Core Chemical Properties

This compound, also known as L-β-Homoproline hydrochloride, is a white to light yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂·HCl | [2][3] |

| Molecular Weight | 165.62 g/mol | [2][3] |

| CAS Number | 53912-85-9 | |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

| Purity | >98.0% | [1] |

| Specific Rotation ([α]D) | +33° (c=1, H₂O) | [1] |

| Melting Point | Not experimentally determined in searched literature. | |

| Boiling Point | Predicted: 272.3±13.0 °C (for the free base) | [1] |

| pKa | Predicted: 4.43±0.10 (for the free base) | [1] |

| Solubility | Soluble in water. | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the α-proton to the carboxylic acid, and the methylene protons of the acetic acid moiety. The exact chemical shifts and coupling constants would be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

A broad O-H stretch from the carboxylic acid.

-

A C=O stretch from the carboxylic acid.

-

N-H stretching and bending vibrations from the protonated secondary amine in the pyrrolidine ring.

-

C-H stretching and bending vibrations from the aliphatic portions of the molecule.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general approach for the stereoselective synthesis of related β-homoproline derivatives has been described. A plausible synthetic route could involve the stereoselective alkylation of a protected proline derivative followed by deprotection.

A generalized workflow for such a synthesis is depicted below.

Biological Significance and Applications

This compound is recognized for its role as a biosynthetic precursor and its potential in neurological research.

Precursor in Natural Product Biosynthesis

This compound is a known precursor in the biosynthesis of the pyrrolizidine alkaloids Tussilagine and Isotussilagine.[2][3] These natural products are found in various plant species. The biosynthesis of such alkaloids is a complex enzymatic process within the plant.

The general pathway for the biosynthesis of pyrrolizidine alkaloids from amino acids is illustrated below.

Role in Neurological Research

This compound has been utilized in neurological research.[2][3] While the specific signaling pathways and mechanisms of action are not extensively detailed in the available literature, its structural similarity to proline and other neuroactive amino acids suggests potential interactions with receptors and transporters in the central nervous system. Further research is required to elucidate its precise role and therapeutic potential in this area.

Safety and Handling

It is important to handle this compound with appropriate safety precautions. It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with skin, wash with plenty of soap and water. If inhaled, move the person to fresh air and keep them comfortable for breathing. If in eyes, rinse cautiously with water for several minutes.[1]

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The information compiled herein is based on currently available scientific literature and supplier data.

References

An In-depth Technical Guide to (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

CAS Number: 53912-85-9

This technical guide provides a comprehensive overview of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride, also known as L-β-Homoproline hydrochloride. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and biological significance.

Chemical and Physical Properties

This compound is a chiral, non-proteinogenic β-amino acid derivative. Its unique structure, featuring a pyrrolidine ring, makes it a valuable building block in medicinal chemistry and peptide synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, providing insights into its solubility, stability, and reactivity.

| Property | Value | Reference |

| CAS Number | 53912-85-9 | [1] |

| Molecular Formula | C₆H₁₁NO₂·HCl | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 208-210°C | |

| Optical Rotation | [α]²⁵_D = +32.0 ± 2º (c=1 in H₂O) | |

| Purity | ≥97% | [2] |

| Solubility | Soluble in water | [1] |

| Boiling Point (Calculated) | 272.3 °C at 760 mmHg | [1] |

| Flash Point (Calculated) | 118.5 °C | [1] |

| LogP (Calculated) | -0.24 | [1] |

| Topological Polar Surface Area | 49.3 Ų | [1] |

| Synonyms | L-β-Homoproline hydrochloride, (2S)-2-Pyrrolidinylacetic acid hydrochloride, H-β-HomoPro-OH·HCl | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis and its use in solid-phase peptide synthesis.

Synthesis of this compound

Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of β-homoproline analogs.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(S)-2-(Pyrrolidin-2-yl)acetic acid is a valuable building block for creating peptides with modified backbones, which can enhance their stability and biological activity. The following is a general protocol for its incorporation into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Experimental Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) pre-swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically done in two steps of 5 and 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-protected (S)-2-(pyrrolidin-2-yl)acetic acid (3 equivalents), a coupling agent like HBTU (2.95 equivalents), and HOBt (3 equivalents) in DMF.

-

Add a hindered base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

-

Washing: After the coupling reaction, wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram:

References

(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride: A Physicochemical Overview

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides the key molecular data for (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride.

Molecular Weight and Formula

The molecular characteristics of this compound are summarized in the table below. This data is foundational for a range of experimental and theoretical applications, from reaction stoichiometry to analytical method development.

| Parameter | Value |

| Molecular Formula | C₆H₁₁NO₂·HCl |

| Molecular Weight | 165.62 g/mol [1][2][3][4] |

The molecular formula C₆H₁₁NO₂·HCl indicates the composition of the molecule, which is comprised of six carbon atoms, twelve hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom, the latter being part of the hydrochloride salt. The molecular weight of 165.62 g/mol is a critical parameter for quantitative analysis and solution preparation.[1][2] This compound is also known by the synonyms (2S)-2-Pyrrolidinylacetic Acid Hydrochloride and L-β-Homoproline Hydrochloride.[1]

References

Technical Guide: Elucidation of the Chemical Structure of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride, also known as L-β-Homoproline hydrochloride. The document outlines the expected physicochemical properties and provides detailed experimental protocols for spectroscopic and crystallographic analyses. This guide is intended to serve as a practical resource for researchers and professionals involved in the characterization of small molecule drug candidates.

Introduction

This compound is a chiral pyrrolidine derivative and an unnatural amino acid. As a derivative of proline, it serves as a valuable building block in peptide synthesis and pharmaceutical research, potentially enhancing the stability and bioavailability of therapeutic agents.[1] It is also identified as a precursor for the biosynthesis of tussilagine and isotussilagine and has applications in neurological research.[2][3][4] Accurate structural confirmation is a critical step in its synthesis and application in drug development. This guide details the analytical workflow for its complete structural characterization.

Chemical Structure and Properties

-

IUPAC Name: 2-[(2S)-pyrrolidin-2-yl]acetic acid hydrochloride[5]

-

Synonyms: L-β-Homoproline hydrochloride, (2S)-2-Pyrrolidinylacetic Acid Hydrochloride, L-β-HPro-OH HCl[6]

-

Molecular Weight: 165.62 g/mol [4]

Physicochemical and Spectroscopic Data

The following table summarizes the known and predicted physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 208-210 °C | [6] |

| Optical Rotation | +31° to +35° (c=1 in H₂O) | [7] |

| ¹H NMR (Predicted) | See Table 2 | |

| ¹³C NMR (Predicted) | See Table 3 | |

| Mass Spec (Predicted) | See Table 4 | |

| IR Spectrum | Conforms to structure | [7] |

Logical Workflow for Structure Elucidation

The comprehensive structural elucidation of this compound involves a multi-pronged analytical approach. The logical workflow commences with fundamental spectroscopic techniques to ascertain the molecular formula and basic structural features, followed by more detailed analyses to confirm connectivity and stereochemistry.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[8] D₂O is a good choice for hydrochloride salts, though the acidic and amine protons will exchange and may not be visible.[9] DMSO-d₆ is an alternative that can allow for the observation of exchangeable protons.[9]

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The expected chemical shifts and multiplicities are detailed in Table 2.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. The expected chemical shifts are presented in Table 3.

-

2D NMR Spectroscopy (COSY and HSQC):

-

Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling correlations, which helps in identifying adjacent protons.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to determine one-bond ¹H-¹³C correlations, assigning protons to their directly attached carbons.

-

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Table 2: Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.8 - 4.0 | m | 1H | H2 |

| ~3.3 - 3.5 | m | 2H | H5 |

| ~2.8 - 3.0 | m | 2H | CH₂ (acetic) |

| ~2.1 - 2.3 | m | 2H | H3 |

| ~1.7 - 1.9 | m | 2H | H4 |

Table 3: Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~175 | C=O (acid) |

| ~58 | C2 |

| ~45 | C5 |

| ~38 | CH₂ (acetic) |

| ~29 | C3 |

| ~24 | C4 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of water and methanol or acetonitrile.[10] For electrospray ionization (ESI), the addition of a small amount of formic acid can aid in protonation.[10]

-

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using ESI-HRMS in positive ion mode. This will provide the accurate mass of the protonated molecule [M+H]⁺.

-

Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data. This helps in confirming the structure of different parts of the molecule.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (Predicted) | Assignment |

|---|---|

| 130.0863 | [M+H]⁺ (Calculated for C₆H₁₂NO₂⁺) |

| 112.0757 | [M+H - H₂O]⁺ |

| 84.0808 | [M+H - COOH - H]⁺ (Pyrrolidinyl-methyl cation) |

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming absolute stereochemistry.

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. Common methods include:

-

Slow Evaporation: Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol/water) and allow the solvent to evaporate slowly.[11]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a less polar "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[11]

-

Slow Cooling: Prepare a saturated solution at a higher temperature and slowly cool it to induce crystallization.[11]

-

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[11] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[11]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and the absolute configuration of the chiral center.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of NMR spectroscopy, mass spectrometry, and, if necessary, X-ray crystallography. The protocols and predicted data presented in this guide provide a robust framework for researchers to verify the identity, purity, and stereochemistry of this important synthetic building block, ensuring its quality for applications in pharmaceutical and chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Page loading... [guidechem.com]

- 6. L-beta-Homoproline hydrochloride Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. L-beta-Homoproline hydrochloride, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. group.brc.hu [group.brc.hu]

- 11. benchchem.com [benchchem.com]

(S)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document presents qualitative solubility information and quantitative data for the closely related and structurally similar compound, L-Proline hydrochloride, to provide a foundational understanding. Furthermore, a detailed, generalized experimental protocol for determining thermodynamic solubility is provided, alongside a visualization of a relevant signaling pathway where pyrrolidine derivatives show therapeutic promise.

Data Presentation: Solubility Profile

Qualitative Solubility:

This compound is expected to be soluble in aqueous solutions. The pyrrolidine ring, while contributing some nonpolar character, is often associated with improved aqueous solubility in drug candidates. The hydrochloride salt form significantly enhances water solubility.

Quantitative Solubility of a Structurally Related Compound: L-Proline Hydrochloride

To provide a quantitative reference, the solubility of L-Proline hydrochloride, which shares the core pyrrolidine ring and the hydrochloride salt form, is presented below. These values can serve as a reasonable estimate for the solubility behavior of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | ~50[1] |

| Methanol | Not Specified | Soluble[2] |

| Ethanol | Not Specified | Soluble (less than in water)[2] |

Note: The data for L-Proline hydrochloride is provided as a proxy. Actual solubility of this compound may vary.

Experimental Protocols: Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a compound like this compound, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, methanol, ethanol)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid excess is visible.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration of at least three replicate experiments, typically in units of mg/mL or µg/mL.

-

Mandatory Visualization

Signaling Pathway

Pyrrolidine derivatives are under investigation for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. One of the key pathological features of these diseases is neuroinflammation. The diagram below illustrates a simplified signaling pathway where a pyrrolidine-based neuroprotective agent could potentially exert its therapeutic effect by modulating the inflammatory response mediated by TNF-α. In this pathway, the pro-inflammatory cytokine TNF-α activates the JNK signaling cascade, leading to the upregulation of the inflammatory enzyme COX-2.[3][4][5]

Caption: Potential modulation of the TNF-α induced neuroinflammatory pathway.

Experimental Workflow

The following diagram outlines the key steps in the equilibrium shake-flask solubility determination method described in the experimental protocols section.

Caption: Workflow for thermodynamic solubility determination.

References

- 1. Proline hydrochloride, L- | 7776-34-3 | Benchchem [benchchem.com]

- 2. Buy L-Proline hydrochloride | 7776-34-3 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. JNK-mediated induction of cyclooxygenase 2 is required for neurodegeneration in a mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of TNF-alpha signaling pathway on COX-2 upregulation and cognitive decline induced by beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (S)-2-(Pyrrolidin-2-yl)acetic acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride (also known as (S)-β-homoproline hydrochloride), a key chiral building block in synthetic organic chemistry and drug discovery. This document details available mass spectrometry data and provides expected ranges for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the compound's structural features. Detailed experimental protocols for these analytical techniques are also presented to aid in the acquisition and interpretation of spectroscopic data.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: (S)-β-Homoproline hydrochloride, (2S)-2-(carboxymethyl)pyrrolidinium chloride

-

CAS Number: 53912-85-9

-

Molecular Formula: C₆H₁₂ClNO₂

-

Molecular Weight: 165.62 g/mol

-

Structure:

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for (S)-2-(Pyrrolidin-2-yl)acetic acid

| Parameter | Value | Reference |

| Exact Mass | 129.07898 g/mol (for the free base) | [1] |

| Molecular Ion (M+H)⁺ | m/z 130 | [1] |

| MS/MS Fragmentation (Collision-Induced Dissociation of (M+H)⁺) | m/z 70, 84 | [1] |

Note: The mass spectrometry data corresponds to the free base, (S)-2-(Pyrrolidin-2-yl)acetic acid, as the hydrochloride salt typically dissociates in the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts in D₂O

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Hα (pyrrolidine) | 3.5 - 3.8 | Multiplet | Proton on the carbon bearing the side chain. |

| CH₂ (acetic acid) | 2.6 - 2.9 | Multiplet | Diastereotopic protons adjacent to the chiral center. |

| Hδ (pyrrolidine) | 3.2 - 3.5 | Multiplet | Protons on the carbon adjacent to the nitrogen. |

| Hβ, Hγ (pyrrolidine) | 1.8 - 2.2 | Multiplets | Methylene protons of the pyrrolidine ring. |

| NH₂⁺ | 8.5 - 9.5 | Broad Singlet | Exchangeable with D₂O, may not be observed. |

| COOH | 11.0 - 12.0 | Broad Singlet | Exchangeable with D₂O, may not be observed. |

Table 3: Predicted ¹³C NMR Chemical Shifts in D₂O

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic acid) | 175 - 180 | |

| Cα (pyrrolidine) | 58 - 62 | Carbon bearing the side chain. |

| CH₂ (acetic acid) | 38 - 42 | |

| Cδ (pyrrolidine) | 45 - 49 | Carbon adjacent to the nitrogen. |

| Cβ, Cγ (pyrrolidine) | 24 - 30 | Methylene carbons of the pyrrolidine ring. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid, secondary amine hydrochloride, and alkane functional groups.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad | |

| N-H stretch (Amine salt) | 2400 - 2800 | Broad | Overlapping with C-H stretches. |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong | |

| N-H bend (Amine salt) | 1500 - 1600 | Medium | |

| C-H stretch (Alkane) | 2850 - 2960 | Medium-Strong |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for amino acid hydrochlorides.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Spectral Width: 0 - 16 ppm.

-

Number of Scans: 16-64 (or as needed for good signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Spectral Width: 0 - 200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.

Mass Spectrometry

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Fragmentation (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is depicted below.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to facilitate research and development activities involving this important chiral molecule.

References

Synthesis of (S)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride from L-Proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride, a valuable chiral building block in drug development, starting from the readily available amino acid L-proline. The core of this synthetic route involves a strategic homologation of the carboxylic acid group of L-proline using the Arndt-Eistert reaction. This guide provides detailed experimental protocols, quantitative data summarized in tables for easy comparison, and visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The overall synthesis transforms L-proline into its corresponding β-amino acid, (S)-2-(pyrrolidin-2-yl)acetic acid, through a three-step process following the initial protection of the secondary amine. The key transformation is the Arndt-Eistert homologation, a reliable method for extending a carboxylic acid carbon chain by one methylene group while preserving the stereochemistry of the starting material. The synthesis culminates in the deprotection of the amine and formation of the hydrochloride salt.

Caption: Overall synthetic pathway from L-proline.

Quantitative Data Summary

The following tables provide a summary of the expected quantitative data for each step of the synthesis, compiled from various literature sources performing similar transformations. Actual yields may vary depending on experimental conditions and scale.

Table 1: N-Boc Protection of L-Proline

| Parameter | Value |

| Starting Material | L-Proline |

| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 2.5 hours |

| Temperature | Room Temperature |

| Typical Yield | >95% |

Table 2: Arndt-Eistert Homologation

| Step | Reagents | Solvent | Temperature | Typical Yield |

| Acid Chloride Formation | N-Boc-L-proline, Oxalyl chloride, cat. DMF | Dichloromethane (DCM) | 0 °C to Room Temp | High (used in situ) |

| Diazoketone Formation | N-Boc-L-prolyl chloride, Diazomethane (in ether) | Diethyl ether | 0 °C | Good (often used crude) |

| Wolff Rearrangement | Diazoketone, Silver benzoate, Triethylamine | Methanol / Dioxane | Room Temperature | 70-85% (over 2 steps) |

Table 3: Hydrolysis and Deprotection

| Step | Reagents | Solvent | Temperature | Typical Yield |

| Hydrolysis | Methyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate, NaOH | Methanol / Water | Room Temperature | >90% |

| Deprotection / Salt Formation | N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid, HCl in Dioxane | Dioxane / Methanol | 0 °C to Room Temp | >95% |

Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-L-proline (N-Boc-L-proline)

This procedure protects the secondary amine of L-proline to prevent side reactions in subsequent steps.

Caption: Workflow for N-Boc protection of L-proline.

Methodology:

-

To a solution of L-proline (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq).

-

To this suspension, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2.5 hours at room temperature, during which the solution will become clear.

-

Wash the organic phase sequentially with a saturated aqueous solution of citric acid, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: Arndt-Eistert Homologation to Methyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate

This multi-stage, one-pot procedure converts the carboxylic acid of N-Boc-L-proline into its higher homolog ester.

Methodology:

a) Formation of the Acid Chloride:

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (1.2 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting acid chloride solution is used directly in the next step.

b) Formation of the Diazoketone:

-

In a separate flask, prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) using established safety protocols. Caution: Diazomethane is toxic and explosive.

-

Cool the freshly prepared N-Boc-L-prolyl chloride solution to 0 °C.

-

Slowly add the ethereal solution of diazomethane until a persistent yellow color is observed, indicating a slight excess of diazomethane.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

c) Wolff Rearrangement:

-

To the crude diazoketone solution at room temperature, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq).

-

Stir the mixture in the dark at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.

-

Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford methyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate.

Step 3: Hydrolysis of the Methyl Ester

This step converts the homologated ester to the corresponding carboxylic acid.

Methodology:

-

Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (1.1 eq) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid as a solid.

Step 4: Deprotection and Formation of the Hydrochloride Salt

This final step removes the Boc protecting group and forms the desired hydrochloride salt.

Caption: Workflow for N-Boc deprotection and HCl salt formation.

Methodology:

-

Dissolve N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid (1.0 eq) in a minimal amount of methanol or dioxane.

-

Cool the solution to 0 °C and add a solution of 4M HCl in dioxane (excess).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to induce precipitation.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound as a white solid.

Conclusion

The synthesis of this compound from L-proline is a robust and reliable process. The key Arndt-Eistert homologation allows for the efficient extension of the carbon chain while maintaining the crucial stereochemistry of the starting material. The protocols outlined in this guide, along with the summarized quantitative data, provide a solid foundation for researchers and drug development professionals to produce this important chiral building block for various applications in medicinal chemistry. Careful execution of each step, particularly the handling of diazomethane, is crucial for a successful and safe synthesis.

Enantioselective Synthesis of Pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its stereochemistry plays a pivotal role in determining biological activity, making the development of efficient and highly selective methods for the synthesis of enantioenriched pyrrolidine derivatives a critical endeavor in modern organic chemistry and drug discovery. This technical guide provides a comprehensive overview of core strategies for the enantioselective synthesis of pyrrolidines, with a focus on organocatalytic and metal-catalyzed approaches. Detailed experimental protocols for key transformations are provided, alongside quantitative data to facilitate comparison of different methodologies.

Organocatalytic Approaches: The Power of Asymmetric Aminocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines, primarily through the activation of carbonyl compounds by chiral secondary amines to form nucleophilic enamines or electrophilic iminium ions. Proline and its derivatives are exemplary catalysts in this field.[1][2]

Enantioselective Michael Addition

The conjugate addition of carbonyl compounds to nitroolefins is a cornerstone of organocatalysis for the construction of functionalized pyrrolidines.[3][4] Chiral pyrrolidine-based catalysts effectively control the stereochemical outcome by forming a chiral enamine intermediate, which then attacks the nitroolefin from a sterically less hindered face.[5]

Workflow for Organocatalytic Michael Addition

Caption: General workflow for the organocatalytic Michael addition to form pyrrolidine precursors.

Table 1: Organocatalytic Michael Addition of Ketones to Nitroolefins

| Entry | Ketone | Nitroolefin | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Cyclohexanone | trans-β-nitrostyrene | (S)-Proline (20) | DMSO | 24 | 95 | 95:5 | 99 |

| 2 | Acetone | trans-β-nitrostyrene | Diarylprolinol silyl ether (10) | Toluene | 48 | 92 | >99:1 | 98 |

| 3 | Cyclopentanone | 2-(2-nitrovinyl)furan | Pyrrolidine-thiourea (10) | CH2Cl2 | 12 | 98 | 98:2 | 97 |

| 4 | Cyclohexanone | 1-nitro-2-phenylethene | Polystyrene-supported pyrrolidine (6) | Water | 24 | 99 | 93:7 | 96 |

Experimental Protocol: General Procedure for Organocatalytic Michael Addition [6]

-

To a stirred solution of the nitroolefin (0.5 mmol) in the specified solvent (2 mL) is added the ketone (5-20 equivalents).

-

The chiral pyrrolidine-based organocatalyst (6-20 mol%) is then added.

-

The reaction mixture is stirred at room temperature for the time indicated in Table 1.

-

Upon completion (monitored by TLC), the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.

-

The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.

-

The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

Metal-Catalyzed Strategies: Expanding the Synthetic Toolbox

Transition metal catalysis offers a diverse range of transformations for the enantioselective synthesis of pyrrolidines, including cycloadditions and C-H functionalization reactions. Palladium, copper, and silver complexes are among the most utilized metals in this context.

Palladium-Catalyzed [3+2] Cycloaddition

The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for the direct construction of the pyrrolidine ring.[7] The use of chiral phosphoramidite ligands allows for high levels of enantioselectivity.[7]

Catalytic Cycle for Pd-Catalyzed [3+2] Cycloaddition

Caption: Simplified catalytic cycle for the Pd-catalyzed [3+2] cycloaddition of TMM with imines.

Table 2: Palladium-Catalyzed Enantioselective [3+2] Cycloaddition of TMM with Imines [7]

| Entry | Imine | TMM Precursor | Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | N-Boc-benzaldimine | (2-((trimethylsilyl)methyl)allyl) acetate | (R)-L12 | 25 | 12 | 95 | 96 |

| 2 | N-Boc-(4-methoxy)benzaldimine | (2-((trimethylsilyl)methyl)allyl) acetate | (R)-L12 | 25 | 12 | 93 | 95 |

| 3 | N-Boc-(4-nitro)benzaldimine | (2-((trimethylsilyl)methyl)allyl) acetate | (R)-L12 | 25 | 12 | 91 | 97 |

| 4 | N-Boc-cinnamaldimine | (2-((trimethylsilyl)methyl)allyl) acetate | (R)-L12 | 25 | 12 | 88 | 94 |

Experimental Protocol: General Procedure for Palladium-Catalyzed [3+2] Cycloaddition [7]

-

To an oven-dried vial is added the palladium(II) trifluoroacetate (0.005 mmol, 2.5 mol%) and the chiral phosphoramidite ligand (0.0125 mmol, 5 mol%).

-

The vial is purged with argon, and anhydrous toluene (1.0 M) is added. The mixture is stirred at room temperature for 30 minutes.

-

The imine (0.25 mmol) and the TMM precursor (0.375 mmol) are added, and the reaction is stirred at the specified temperature.

-

After the indicated time, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to afford the pyrrolidine product.

-

The enantiomeric excess is determined by chiral HPLC or SFC analysis.

Enantioselective C-H Amination

The direct functionalization of C-H bonds represents a highly atom-economical approach to complex molecules. The enantioselective Hofmann-Löffler-Freytag reaction, a type of C-H amination, allows for the synthesis of chiral pyrrolidines from readily available ketones.[8] This transformation involves the generation of an iminyl radical, which undergoes a 1,5-hydrogen atom transfer (HAT) followed by a stereoselective C-N bond formation mediated by a chiral copper catalyst.[8]

Table 3: Copper-Catalyzed Enantioselective C-H Amination [8]

| Entry | Ketone | Ligand | Additive | Time (h) | Yield (%) | ee (%) |

| 1 | 1,4-diphenylbutan-1-one | (R,R)-Ph-Box | N-Fluorobenzenesulfonimide | 24 | 85 | 94 |

| 2 | 4-phenyl-1-(p-tolyl)butan-1-one | (R,R)-Ph-Box | N-Fluorobenzenesulfonimide | 24 | 82 | 92 |

| 3 | 1-(4-chlorophenyl)-4-phenylbutan-1-one | (R,R)-Ph-Box | N-Fluorobenzenesulfonimide | 24 | 88 | 95 |

| 4 | 1-phenyl-4-(p-tolyl)butan-1-one | (R,R)-Ph-Box | N-Fluorobenzenesulfonimide | 24 | 79 | 91 |

Experimental Protocol: General Procedure for Enantioselective C-H Amination [8]

-

The oxime substrate (0.2 mmol), copper(I) catalyst (10 mol%), and chiral ligand (12 mol%) are added to an oven-dried vial.

-

The vial is sealed and purged with argon. Anhydrous solvent is added, followed by the additive.

-

The reaction mixture is stirred at the specified temperature for the indicated time.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the enantioenriched pyrroline, which can be subsequently reduced to the pyrrolidine.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of pyrrolidine derivatives continues to be an area of intense research, driven by the importance of these heterocycles in medicinal chemistry and natural product synthesis. Both organocatalysis and transition metal catalysis provide powerful and complementary strategies to access a wide range of structurally diverse and stereochemically complex pyrrolidines. The methodologies outlined in this guide, including Michael additions, [3+2] cycloadditions, and C-H aminations, represent core tactics in the synthetic chemist's arsenal. The provided data and experimental protocols serve as a practical resource for researchers engaged in the synthesis of these valuable compounds. Future developments will likely focus on expanding the substrate scope, improving catalyst efficiency, and developing novel transformations to address current synthetic challenges.

References

- 1. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 8. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Chirality: A Technical Guide to the Biological Significance of Pyrrolidine Acetic Acids

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products and synthetic drugs underscores its importance. When functionalized with an acetic acid moiety, and particularly when introducing chirality, the resulting chiral pyrrolidine acetic acids exhibit a remarkable range of biological activities, making them a focal point in modern drug discovery. This technical guide provides an in-depth exploration of the biological significance of these stereoisomers, complete with quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Stereochemistry: The Driver of Biological Selectivity

Chirality, the property of non-superimposable mirror images (enantiomers), is a fundamental concept in pharmacology. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral entities like proteins and nucleic acids. Consequently, enantiomers of a drug can exhibit profoundly different pharmacological and toxicological profiles. In the context of pyrrolidine acetic acids, the spatial orientation of the acetic acid group and other substituents on the pyrrolidine ring is critical for specific and high-affinity binding to target receptors and enzymes.

Key Biological Targets and Therapeutic Applications

Chiral pyrrolidine acetic acids have emerged as potent modulators of several key biological targets, leading to their investigation in a variety of therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-4 prolongs the action of incretins, thereby providing a therapeutic strategy for the management of type 2 diabetes.

Many potent and selective DPP-4 inhibitors incorporate a chiral pyrrolidine scaffold. The stereochemistry at the 2-position, where a cyano or other functional group often resides, and at other positions on the pyrrolidine ring is crucial for optimal binding to the S1 and S2 pockets of the DPP-4 active site. While specific acetic acid derivatives are part of the broader class of pyrrolidine-based inhibitors, the core principles of stereospecificity apply. For instance, the development of vildagliptin, a potent DPP-4 inhibitor, involved careful consideration of the stereochemistry of the pyrrolidine ring to maximize efficacy.[1]

G-Protein Coupled Receptor 40 (GPR40) Agonism for Type 2 Diabetes

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor primarily expressed on pancreatic β-cells. Its activation by medium to long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism makes GPR40 an attractive target for the development of antidiabetic drugs with a low risk of hypoglycemia.

Several series of potent and selective GPR40 agonists featuring a chiral pyrrolidine acetic acid core have been developed. The stereochemistry of these molecules is paramount for their agonist activity. For example, studies have shown that the (R,R)-enantiomers of certain pyrrolidine derivatives are potent GPR40 full agonists, while their (S,S)-counterparts exhibit significantly lower activity.[2][3]

Quantitative Analysis of Enantiomeric Activity

The profound impact of chirality on biological activity is best illustrated through quantitative data. The following tables summarize the in vitro potencies of representative chiral pyrrolidine derivatives, highlighting the often-dramatic differences between enantiomers.

| Compound ID | Enantiomer | Target | Assay Type | IC50 (nM) | Reference |

| 1 | (S)-enantiomer | DPP-4 | Enzyme Inhibition | 3.16 µM | [4] |

| 2 | - | DPP-4 | Enzyme Inhibition | 78 nM | [4] |

| 3 | - | DPP-4 | Enzyme Inhibition | 1.12 nM | [4] |

Table 1: Comparative in vitro activity of chiral pyrrolidine derivatives as DPP-4 inhibitors.

| Compound ID | Enantiomer | Target | Assay Type | EC50 (nM) | Reference |

| (R,R)-9 | (R,R) | human GPR40 | Full Agonism | 110 | [2] |

| (S,S)-9 | (S,S) | human GPR40 | Full Agonism | 490 | [2] |

| (R,R)-68 | (R,R) | human GPR40 | Agonist (Ca2+ flux) | Potentiation | [3] |

| (S,S)-68 | (S,S) | human GPR40 | Agonist (Ca2+ flux) | Displacement | [3] |

| Indanyloxy-dihydro-benzofuranyl-acetic acid derivative | - | human GPR40 | Agonist | 2 | [5] |

Table 2: Comparative in vitro activity of chiral pyrrolidine acetic acid derivatives as GPR40 agonists.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of chiral pyrrolidine acetic acids are mediated through their interaction with specific signaling pathways.

DPP-4 Inhibition Pathway

DPP-4 inhibitors containing a chiral pyrrolidine moiety bind to the active site of the DPP-4 enzyme, preventing the degradation of incretin hormones like GLP-1. This leads to increased levels of active GLP-1, which in turn binds to its receptor (GLP-1R) on pancreatic β-cells. Activation of GLP-1R, a G-protein coupled receptor, initiates a signaling cascade involving the Gαs subunit, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent potentiation of glucose-stimulated insulin secretion.

GPR40 Agonist Pathway (Gαq)

Chiral pyrrolidine acetic acid GPR40 agonists bind to and activate the GPR40 receptor on pancreatic β-cells. This activation leads to the coupling and activation of the Gαq subunit of the heterotrimeric G-protein. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of chiral pyrrolidine acetic acids.

Enantioselective Synthesis of a Chiral Pyrrolidine Acetic Acid Derivative (General Workflow)

The stereoselective synthesis of chiral pyrrolidine acetic acids often starts from chiral precursors or employs asymmetric catalysis. A general workflow is outlined below.

A representative protocol for the synthesis of Vildagliptin, a DPP-4 inhibitor with a chiral pyrrolidine core, involves the reaction of a protected L-prolinamide with a suitable acid, followed by transformations to introduce the cyano group and subsequent deprotection.[1]

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of compounds against DPP-4 is typically determined using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme. In the presence of an inhibitor, the rate of AMC release is reduced.

Protocol Overview:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).

-

Dilute recombinant human DPP-4 enzyme in assay buffer.

-

Prepare a stock solution of the test compound (chiral pyrrolidine acetic acid derivative) in a suitable solvent (e.g., DMSO) and perform serial dilutions.

-

Prepare the substrate solution (H-Gly-Pro-AMC) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add diluted enzyme solution to each well.

-

Add the test compound dilutions or a positive control inhibitor (e.g., Sitagliptin) to the respective wells.

-

Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][7]

-

GPR40 Receptor Binding Assay

A flow cytometry-based binding assay can be utilized to directly study the interaction of ligands with the GPR40 receptor.

Principle: This assay uses cells expressing a tagged GPR40 protein, which is then immobilized and labeled with a fluorescent probe that is a known GPR40 ligand. The ability of a test compound to displace the fluorescent probe is measured.

Protocol Overview:

-

Preparation of GPR40-expressing cells and beads:

-

Express FLAG-tagged GPR40 protein in a suitable cell line (e.g., Sf9 cells).

-

Solubilize the receptor from the cell membranes.

-

Immobilize the solubilized receptor on anti-FLAG immunomagnetic beads.

-

-

Fluorescent Labeling and Competition Assay:

-

Label the GPR40-coated beads with a fluorescent GPR40 ligand probe (e.g., C1-BODIPY-C12).

-

Incubate the fluorescently labeled beads with various concentrations of the test compound (chiral pyrrolidine acetic acid derivative).

-

Include controls with no competitor and with a known GPR40 agonist.

-

-

Data Acquisition and Analysis:

-

Analyze the fluorescence of the beads using a flow cytometer.

-

The displacement of the fluorescent probe by the test compound will result in a decrease in bead fluorescence.

-

Determine the concentration of the test compound that causes 50% displacement of the fluorescent probe to calculate the IC50, from which the binding affinity (Ki) can be derived.[8]

-

Conclusion

Chiral pyrrolidine acetic acids represent a highly valuable class of molecules in drug discovery. Their inherent stereochemistry provides the basis for potent and selective interactions with key biological targets such as DPP-4 and GPR40. The significant differences in biological activity observed between enantiomers underscore the critical importance of stereocontrol in the design and synthesis of novel therapeutics. The methodologies and data presented in this guide offer a comprehensive overview for researchers and scientists working to harness the therapeutic potential of this versatile chemical scaffold. Future efforts in this area will likely focus on the development of even more selective and potent chiral pyrrolidine acetic acid derivatives with optimized pharmacokinetic and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride suppliers and cost

An In-depth Technical Guide on (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 53912-85-9), a key chiral building block in pharmaceutical research and development. This document details commercially available suppliers, current cost analysis, and explores its applications, particularly in the biosynthesis of pyrrolizidine alkaloids and its potential in neurological research.

Chemical Properties and Structure

This compound is a pyrrolidine derivative with the following chemical structure:

Molecular Formula: C₆H₁₂ClNO₂ Molecular Weight: 165.62 g/mol

The molecule features a chiral center at the C-2 position of the pyrrolidine ring, leading to its stereospecific applications in synthesis.

Suppliers and Cost Analysis

A variety of chemical suppliers offer this compound for research and development purposes. The cost can vary based on purity, quantity, and the supplier. The following table summarizes pricing information from several vendors. Please note that prices are subject to change and may not include shipping and handling fees. For the most accurate and up-to-date pricing, it is recommended to request a formal quote from the suppliers.

| Supplier | Quantity | Purity | Price (USD) | Price (EUR) | Price (CNY) |

| TCI Chemicals | 250 mg | >98.0% | - | € 66.00 | - |

| 1 g | >98.0% | - | € 217.00 | - | |

| AChemBlock | 5 g | 95% | $ 230.00 | - | - |

| 25 g | 95% | $ 735.00 | - | - | |

| GlpBio | 250 mg | - | - | - | ¥ 246.00 |

| 1 g | - | - | - | ¥ 378.00 | |

| 5 g | - | - | - | ¥ 1,386.00 | |

| Macklin (via Red Star Ltd.) | - | 97% | - | - | ¥ 342.40 |

Note: Some suppliers, such as BLDpharm and Parchem, require users to request a quote for current pricing.

Applications in Research and Development

This compound is a valuable precursor in the synthesis of various biologically active molecules.

Biosynthesis of Pyrrolizidine Alkaloids

This compound is recognized as a precursor in the biosynthesis of tussilagine and isotussilagine, which are pyrrolizidine alkaloids found in plants like Tussilago farfara (coltsfoot).[1] Understanding this biosynthetic pathway is crucial for both the potential therapeutic applications of these alkaloids and for managing their potential toxicity.

A proposed logical workflow for investigating the role of this compound in this pathway is outlined below:

References

An In-depth Technical Guide to Pyrrolidine-Based Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have made it a cornerstone in the design and development of a vast array of biologically active compounds.[1][2] This technical guide provides a comprehensive review of pyrrolidine-based pharmaceutical intermediates, focusing on their synthesis, diverse biological activities, and the experimental protocols essential for their evaluation. The pyrrolidine nucleus is a highly preferred scaffold in pharmaceutical science, appearing in 37 drugs approved by the US Food and Drug Administration.[3]

Core Synthetic Strategies

The synthesis of pyrrolidine-containing drugs and their precursors is a significant focus in organic chemistry.[4] Methodologies can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors.[4]

1. Functionalization of Chiral Pyrrolidine Scaffolds:

A prevalent strategy involves using readily available chiral building blocks like L-proline and L-hydroxyproline.[4] This approach ensures the production of optically pure compounds with good yields.[4] For instance, (S)-prolinol, obtained from the reduction of proline, is a starting material for numerous drugs.[4]

2. Cycloaddition Reactions:

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile and powerful method for the enantioselective synthesis of polysubstituted pyrrolidines.[5] This reaction allows for the construction of complex pyrrolidine structures with excellent stereocontrol.[5]

3. Paal-Knorr Pyrrole Synthesis:

While this method yields pyrroles (the aromatic counterpart), it is a foundational reaction for nitrogen-containing five-membered heterocycles and involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often under acidic conditions.[6][7]

A generalized workflow for synthesizing pyrrolidine derivatives often starts with the selection of appropriate starting materials, followed by the reaction, workup, and purification of the final product.

Caption: Generalized workflow for pyrrolidine synthesis.

Diverse Biological Activities and Key Pharmaceutical Intermediates

Pyrrolidine-based compounds exhibit a remarkable breadth of pharmacological activities, targeting a wide range of diseases.[1][8]

Antidiabetic Agents:

A prominent class of pyrrolidine-containing drugs are the Dipeptidyl Peptidase-IV (DPP-4) inhibitors used in the treatment of type 2 diabetes.[9][10] The 2(S)-cyanopyrrolidine scaffold is a key intermediate for the synthesis of these inhibitors.[11]

-

Vildagliptin: This DPP-4 inhibitor works by preventing the degradation of incretin hormones (GLP-1 and GIP), which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner.[12][13][14] This mechanism improves glycemic control with a low risk of hypoglycemia.[9][14]

The mechanism of action for DPP-4 inhibitors like Vildagliptin involves the regulation of the incretin system.

Caption: Mechanism of action of Vildagliptin.

Anticancer Agents:

The pyrrolidine scaffold is integral to the development of potent and selective anticancer agents.[15] These compounds can inhibit various enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[15] Pyrrolidine derivatives have also been designed to inhibit specific oncogenic pathways like PI3K/AKT/mTOR.[15]

| Drug | Cancer Type | Primary Target |

| Alpelisib | PIK3CA-related overgrowth spectrum | PIK3CA pathway |

| Ivosidenib | Acute myeloid leukemia | IDH1 |

(Data from FDA approvals)[16]

Antiviral Agents:

Pyrrolidine-containing compounds have shown significant potential as antiviral drugs, particularly against the Hepatitis C Virus (HCV).[4][17] Several HCV protease inhibitors incorporate the pyrrolidine motif.[17] More recently, novel pyrrolidines have been investigated as main protease (MPro) inhibitors for treating coronavirus infections.[18][19]

| Drug | Viral Target | Mechanism |

| Telaprevir | Hepatitis C Virus (HCV) | NS3/4A serine protease inhibitor |

| Ombitasvir | Hepatitis C Virus (HCV) | NS5A protein inhibitor |

(Information on antiviral mechanisms)[17]

Experimental Protocols

1. General Protocol for Paal-Knorr Synthesis of a Substituted Pyrrole:

This protocol describes a conventional heating method for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.

-

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[20]

-

Add one drop of concentrated hydrochloric acid to the mixture.[20]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[20]

-

After the reflux period, cool the reaction mixture in an ice bath.[6]

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[6]

-

Collect the resulting crystals by vacuum filtration.[6]

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[20]

-

2. Protocol for MTT Assay to Determine Cytotoxicity of Pyrrolidine Derivatives:

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

-

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

-

The workflow for evaluating the anticancer activity of a novel pyrrolidine intermediate often involves a series of in vitro and in vivo studies.

Caption: Drug discovery workflow for anticancer pyrrolidines.

Conclusion

The pyrrolidine scaffold is undeniably a cornerstone of modern drug discovery, contributing to a wide range of therapeutic agents. Its synthetic tractability and the stereochemical diversity of its derivatives continue to provide fertile ground for the development of novel pharmaceutical intermediates. A thorough understanding of the synthetic methodologies, biological activities, and experimental protocols associated with pyrrolidine-based compounds is crucial for researchers and scientists in the ongoing quest for more effective and safer medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. jicrcr.com [jicrcr.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 13. youtube.com [youtube.com]

- 14. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Homoproline Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoproline, and its diverse analogues, represent a significant class of non-proteinogenic amino acids that have garnered substantial interest in the fields of medicinal chemistry and drug development. As homologues of the naturally occurring amino acid proline, homoprolines possess a six-membered piperidine ring instead of proline's five-membered pyrrolidine ring. This structural modification imparts unique conformational properties and, crucially, can enhance the metabolic stability and biological activity of peptides into which they are incorporated. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of homoproline analogues, with a focus on their application in therapeutic peptide design.

Discovery and History